2'-Deoxycytidine-5'-monophosphate
Overview
Description
2'-Deoxycytidine-5'-monophosphate (dCMP) is a nucleotide that plays a crucial role in the structure and function of DNA. It is a component of the genetic material in cells and participates in various biological processes, including DNA replication and repair. The molecule consists of a cytosine base, a deoxyribose sugar, and a phosphate group, which are essential for the formation of the DNA backbone and base pairing .
Synthesis Analysis
The synthesis of dCMP and its derivatives has been explored in several studies. One approach involves the transformation of 5-substituted 2'-deoxyuridines into N(4)-hydroxy-2'-deoxycytidines, followed by conversion to their 5'-monophosphates using a wheat shoot phosphotransferase system . Another method describes the synthesis of 5-hydroxy-2'-deoxycytidine phosphoramidite, which can be incorporated into oligonucleotides . Additionally, radioactive dCMP derivatives have been synthesized for use in biological and biochemical experiments .
Molecular Structure Analysis
The molecular structure of dCMP has been elucidated through crystallography, revealing details such as base pairing and hydrogen bonding. In one study, dCMP was crystallized, and the structure showed protonated base-paired dimers and tight hydrogen-bonded columns formed by H2PO4- anions . The base pairs were found to be triple H-bonded with specific N(3)…N(3) distances, and the sugar puckers were predominantly in the 2'-endo conformation .
Chemical Reactions Analysis
dCMP undergoes various chemical reactions, including interactions with low energy electrons (LEEs) that can induce single strand breaks in DNA. This process involves the formation of a transient metastable anion when LEEs attach to the cytosine nucleobase, followed by electron transfer to the σ* orbital of the sugar-phosphate bond . Additionally, dCMP can bind metal ions such as Mg2+, Cu2+, and Zn2+, forming complexes that have been studied for their stability and metal ion-binding properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of dCMP have been characterized through different analytical techniques. Potentiometric pH titration has been used to determine the acidity constants of dCMP, revealing its basicity compared to its ribonucleotide counterpart . High-performance liquid chromatography (HPLC) has been optimized for the separation of dCMP and its methylated derivative, which is important for monitoring DNA demethylation and understanding gene regulation . The solvatochromic and pH-sensitive properties of dCMP derivatives have also been explored, with implications for sensing protein-DNA interactions .
Scientific Research Applications
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DNA and RNA Biosynthesis
- Field : Molecular Biology
- Application : dCMP is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase (EC 2.7.4.4) to form dCDP which upon phosphorylation to dCTP supports DNA and RNA biosynthesis .
- Method : The process involves the enzymatic conversion of dCMP to dCDP by UMP/CMP kinase, followed by further phosphorylation to dCTP .
- Results : This process is fundamental to the synthesis of DNA and RNA, which are essential for all cellular functions .
-
Raman Spectroscopic Studies
- Field : Physical Chemistry
- Application : dCMP has been used in Raman spectroscopic studies to determine its Raman total half bandwidths .
- Method : The compound is likely dissolved in a suitable solvent and then analyzed using Raman spectroscopy .
- Results : The specific outcomes of these studies are not detailed in the sources, but they would typically involve the determination of molecular properties .
-
Cell Proliferation Studies
- Field : Cellular Biology
- Application : dCMP has been used in cell proliferation studies of human intestinal Caco-2 cell line and peripheral blood mononuclear cells (PBMCs) .
- Method : The exact method is not specified, but it likely involves the incorporation of dCMP into the DNA of proliferating cells .
- Results : The specific outcomes of these studies are not detailed in the sources, but they would typically involve the determination of cell proliferation rates .
Safety And Hazards
DCMP may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
DCMP and its analogs have a wide variety of applications, from substrates and inhibitors in enzymatic research to anticancer and antiviral drugs . There is ongoing research into the influence of the structure of dCMP on a polyurethane delivery system , and new techniques for the analysis of metabolic pathways of cytidine .
properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMVOABPESMRCP-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25609-92-1 | |
Record name | Poly dC | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25609-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20908251 | |
Record name | 2′-Deoxycytidine-5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | dCMP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Deoxycytidine 5'-monophosphate | |
CAS RN |
1032-65-1, 25609-92-1 | |
Record name | 2′-Deoxycytidine-5′-monophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxycytidine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001032651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(dC) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025609921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxycytidine-5'-Monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03798 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2′-Deoxycytidine-5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYCYTIDINE 5'-MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7A9174XQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dCMP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.